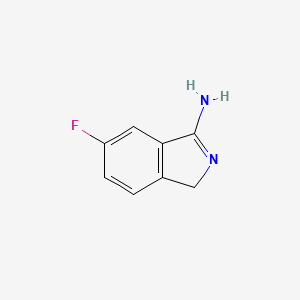

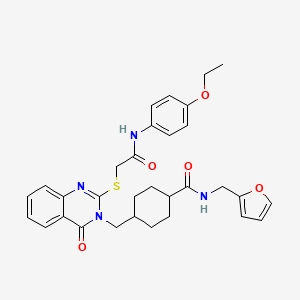

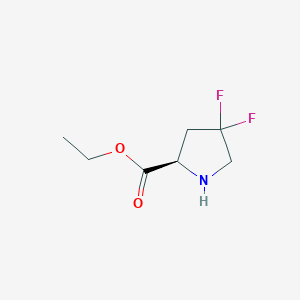

![molecular formula C11H13N3O4 B2671377 N-[(Acetylamino)(4-nitrophenyl)methyl]acetamide CAS No. 40891-07-4](/img/structure/B2671377.png)

N-[(Acetylamino)(4-nitrophenyl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(Acetylamino)(4-nitrophenyl)methyl]acetamide” is a compound with the formula C8H8N2O3 and a molar mass of 180.163 . It is also known as 4’-nitroacetanilide, p-nitroacetanilide, acetanilide, and N-(4-nitrophenyl)acetamide .

Synthesis Analysis

The synthesis of this compound can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method reported involves stirring of ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .Molecular Structure Analysis

The molecular structure of this compound indicates the presence of a benzene core where the acetamide (-NH-CO-CH3) and nitro (NO2) group is in para position (1,4) .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The compound is also used as a reactant where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The compound has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has a specific density and enthalpy of phase transition . The compound is partially soluble in water, chloroform, and is soluble in ethanol .Scientific Research Applications

Vibrational, Electronic, NMR, Reactivity, and Structural Aspects

- Research Focus: A study focused on understanding various aspects of a similar compound, N-[acetylamino-(3-nitrophenyl)methyl]-acetamide (ANPMA), including its vibrational, electronic, NMR, reactivity, and structural properties. Theoretical calculations revealed insights into tautomerism, the effect of solvents on tautomeric equilibria, electronic transitions, nonlinear optical activity, and reactive sites for electrophilic and nucleophilic attacks (Sridevi, Selvam, Shanthi, & Velraj, 2012).

Antimalarial Activity

- Research Area: The synthesis of related compounds and their quantitative structure-activity relationships were examined, revealing insights into antimalarial potency against Plasmodium berghei in mice. The research also indicated excellent activity against resistant strains of parasites and potential for extended protection against infection (Werbel et al., 1986).

Synthesis for Polybenzimidazoles

- Application: The compound was utilized in synthesizing new AB-type monomers for polybenzimidazoles, demonstrating its potential in material science applications (Begunov & Valyaeva, 2015).

Solvatochromism and Dipole Moment Studies

- Research Focus: The compound was studied for its solvatochromism, exploring the effect of bifurcate hydrogen bond on the IR spectrum and dipole moment in solution. This study highlights its relevance in understanding molecular interactions in different solvents (Krivoruchka et al., 2004).

Cyclopalladation in Aniline Derivatives

- Application in Chemistry: This compound was part of a study on cyclopalladation in aniline derivatives, providing insights into the reaction mechanisms and the formation of complexes in metal-organic chemistry (Mossi, Klaus, & Rys, 1992).

Anticancer Activity

- Biomedical Research: New derivatives of the compound were synthesized and evaluated for their anticancer activity. This research contributes to the development of potential therapeutic agents in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Synthesis for Azo Disperse Dyes

- Industrial Application: A green synthesis method was developed for N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes, showcasing the compound's role in industrial chemistry (Zhang Qun-feng, 2008).

Future Directions

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of future research could be to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name |

N-[acetamido-(4-nitrophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-7(15)12-11(13-8(2)16)9-3-5-10(6-4-9)14(17)18/h3-6,11H,1-2H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYZPCLLQOPFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

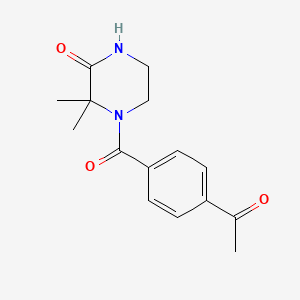

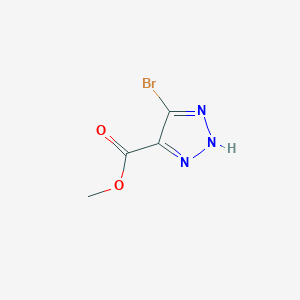

![Ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate](/img/structure/B2671295.png)

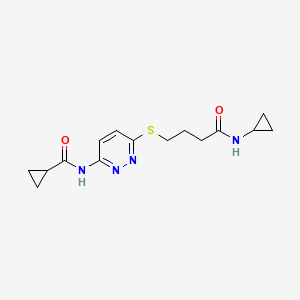

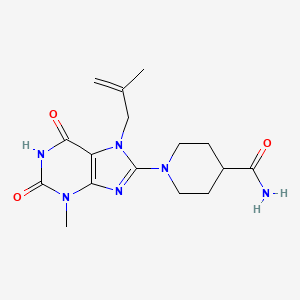

![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B2671297.png)

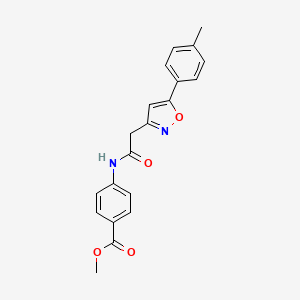

![7-Chloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B2671302.png)

![(7-methoxybenzofuran-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2671303.png)

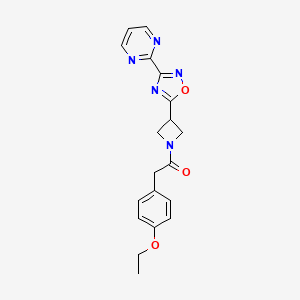

![6-(Pyridin-3-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671313.png)